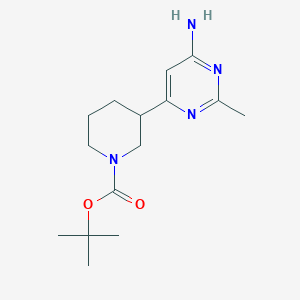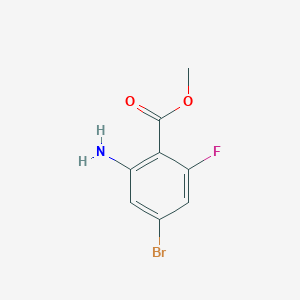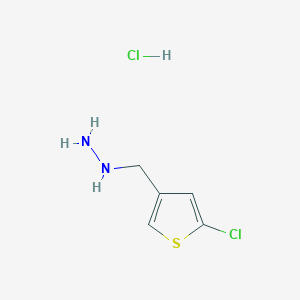
(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid
Übersicht
Beschreibung
(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid is a complex organic compound that features a boronic acid group attached to a naphthalene ring, which is further substituted with a sulfonyl group and a piperazine ring protected by a tert-butoxycarbonyl (Boc) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid typically involves multiple steps, starting with the preparation of the piperazine derivative. The naphthalene ring is then functionalized with a boronic acid group through a Suzuki coupling reaction, which involves the reaction of a halogenated naphthalene derivative with a boronic acid or boronate ester in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated purification systems to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Trifluoroacetic acid for Boc deprotection.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Sulfides.
Substitution: Free amines and their derivatives.
Wissenschaftliche Forschungsanwendungen
(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe . The sulfonyl group can participate in various biochemical interactions, potentially leading to the modulation of biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperine: An alkaloid from black pepper with anticancer properties.
Piperidine: A heterocyclic amine used in the synthesis of pharmaceuticals.
Naphthalene derivatives: Various compounds with applications in organic synthesis and materials science.
Uniqueness
(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and interactions. This makes it particularly valuable in the development of new drugs and materials .
Eigenschaften
IUPAC Name |
[4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]sulfonylnaphthalen-1-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BN2O6S/c1-19(2,3)28-18(23)21-10-12-22(13-11-21)29(26,27)17-9-8-16(20(24)25)14-6-4-5-7-15(14)17/h4-9,24-25H,10-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNKTPVNKRSISC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)S(=O)(=O)N3CCN(CC3)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















